

Physicochemical characterization of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

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Compound of Interest

Compound Name:	1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Cat. No.:	B1593172

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An In-Depth Technical Guide to the Physicochemical Characterization of **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a synthetic compound of interest in medicinal chemistry, serving as a potential intermediate for more complex molecules.^[1] Its utility is derived from a combination of reactive sites: a ketone group amenable to various transformations and a substituted nitrophenyl ring that influences its electronic and biological properties.^[1] A thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development, as these characteristics govern everything from reaction kinetics to pharmacokinetic behavior.^{[2][3][4]} This guide provides a comprehensive overview of the essential physicochemical characterization of this compound, detailing the underlying principles and offering field-proven experimental protocols.

The Imperative of Physicochemical Profiling in Drug Discovery

In modern drug development, a deep understanding of a compound's physicochemical properties is not merely academic; it is a critical predictive tool for its ultimate success as a

therapeutic agent.^[5] Properties such as solubility, lipophilicity (logP/D), and ionization constant (pKa) are foundational to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.^[6] Early and accurate characterization of these parameters for intermediates like **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** allows for informed decisions in lead optimization, formulation development, and toxicity assessment, ultimately reducing the high attrition rates in the drug development pipeline.^{[2][7]}

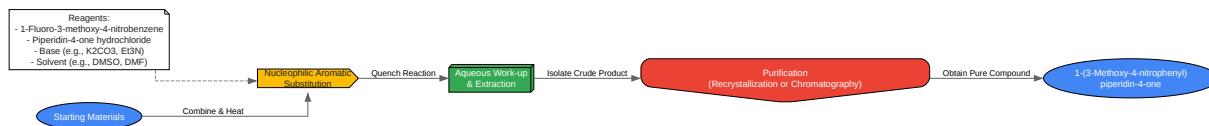
The presence of the nitro group and the methoxy group on the phenyl ring of the target compound significantly influences its electronic properties and potential biological interactions.^[1] The piperidin-4-one core provides a versatile scaffold for synthetic modifications.^[8] Therefore, a detailed characterization is essential for predicting its behavior in both synthetic reactions and biological systems.

Synthesis and Purification

The synthesis of substituted piperidin-4-ones is well-established, often relying on variations of the Mannich condensation or nucleophilic aromatic substitution reactions.^{[8][9][10]} For **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one**, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a di-substituted nitrobenzene with piperidin-4-one.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: activation of the aromatic ring followed by nucleophilic attack by the piperidin-4-one nitrogen.



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Caption: Synthetic workflow for **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one**.

Experimental Protocol: Synthesis

This protocol is a representative method based on established procedures for similar compounds.[\[10\]](#)

- Reaction Setup: To a solution of 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add piperidin-4-one hydrochloride (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
- Reaction Conditions: Stir the mixture vigorously at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.
- Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[\[8\]](#)

Physicochemical Property Determination

A summary of the key physicochemical properties is presented below. Note that experimental values for this specific compound are not widely available in the literature; therefore, some values are based on predictions for structurally similar compounds.

Property	Predicted/Analog Value	Experimental Method	Significance in Drug Development
Molecular Formula	<chem>C12H14N2O4</chem>	Mass Spectrometry	Confirms identity and elemental composition.
Molecular Weight	250.25 g/mol	Mass Spectrometry	Fundamental for all stoichiometric calculations.
Melting Point	Not available	Differential Scanning Calorimetry (DSC) or Capillary Method	Indicator of purity and solid-state stability.
Aqueous Solubility	Likely low	Thermodynamic or Kinetic Solubility Assays	Affects oral absorption and formulation. [5] [7]
pKa	~8.5 (piperidine N)	Potentiometric Titration, UV-Vis Spectroscopy	Governs solubility and permeability at different pH values. [7]
LogP (Octanol/Water)	~2.2	Shake-flask method, HPLC	Measures lipophilicity, impacting membrane permeability and metabolism. [3]

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal structural confirmation.

- ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons (with splitting patterns influenced by the methoxy and nitro groups), the methoxy singlet, and the aliphatic protons of the piperidine ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the carbonyl carbon of the piperidin-4-one, the aromatic carbons, the methoxy carbon, and the piperidine carbons.

- FT-IR (Fourier-Transform Infrared Spectroscopy): Should display characteristic absorption bands for the C=O (ketone) stretch, the N-O stretches of the nitro group, and C-O stretches of the methoxy group.
- MS (Mass Spectrometry): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.

Protocol: Differential Scanning Calorimetry (DSC)

- Sample Preparation: Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability.^[5] Both kinetic and thermodynamic solubility are important to measure.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

- Sample Preparation: Add an excess amount of the solid compound to a known volume of buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline).
- Equilibration: Agitate the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

- Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.

Lipophilicity (LogP)

LogP, the partition coefficient between octanol and water, is a key measure of a drug's lipophilicity and its ability to cross biological membranes.[3]



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Caption: Workflow for LogP determination via the shake-flask method.

Protocol: Shake-Flask Method for LogP

- Solvent Preparation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and purified water, shaking thoroughly, and allowing the layers to separate.
- Sample Preparation: Prepare a stock solution of the compound in the water-saturated octanol.
- Partitioning: Add a known volume of the stock solution to a known volume of octanol-saturated water in a flask.
- Equilibration: Shake the flask for a set period (e.g., 24 hours) to allow for complete partitioning.
- Phase Separation: Centrifuge the mixture to ensure clear separation of the aqueous and organic layers.
- Quantification: Carefully sample each layer and determine the concentration of the compound using HPLC-UV.

- Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

The physicochemical characterization of **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** is a critical step in evaluating its potential as a synthetic intermediate in drug discovery. The protocols and principles outlined in this guide provide a robust framework for obtaining the necessary data to inform its development and application. Accurate and early assessment of properties like solubility, lipophilicity, and solid-state characteristics is indispensable for making data-driven decisions and mitigating risks in the complex process of drug development.[4]

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